4-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl]-1,4-diazepane-1-carbaldehyde
Overview
Description
4-[[3-(3-Fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl]-1,4-diazepane-1-carbaldehyde is a useful research compound. Its molecular formula is C24H27FN4O2 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane-1-carbaldehyde is 422.21180428 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activity
Research indicates the synthesis of pyrazole derivatives and their testing for anti-inflammatory and analgesic activities. These compounds, synthesized via the Vilsmeier-Haack reaction, show potential in medicinal chemistry due to their biological activities (Selvam, Kumar Palanirajan, Saravanan, & Prakash, 2014).
Fluorogenic Reagents for Carboxylic Acids
Another study explores stable diazoalkanes for introducing fluorophores into acidic substances, offering insights into the utility of such compounds in fluorescence-based applications. This research demonstrates the potential use of pyrazole derivatives in labeling and detection methods (Ito & Maruyama, 1983).
Antimicrobial and Antioxidant Activities
Pyrazole carbaldehyde derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. This highlights the potential application of such compounds in developing new antimicrobial agents with additional health benefits (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Synthesis and Evaluation as Antioxidant Additives
Research on the synthesis of thiazoles and pyrazolo derivatives indicates potential applications as antioxidant additives for lubricating oils. This application demonstrates the diverse industrial utility of pyrazole-based compounds (Amer, Hassan, Moawad, & Shaker, 2011).
Properties
IUPAC Name |
4-[[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)pyrazol-4-yl]methyl]-1,4-diazepane-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2/c1-18-6-3-4-7-22(18)29-16-20(15-27-10-5-11-28(17-30)13-12-27)24(26-29)19-8-9-23(31-2)21(25)14-19/h3-4,6-9,14,16-17H,5,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUUMFIAQYCYFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3)OC)F)CN4CCCN(CC4)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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